![molecular formula C14H13N5O4 B2881831 1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899742-82-6](/img/structure/B2881831.png)
1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized, revealing their potential as pharmacophores. For instance, the synthesis, characterization, and bioactivities of pyrazole derivatives, including their antitumor, antifungal, and antibacterial pharmacophore sites, have been extensively studied. These derivatives exhibit significant biological activities, confirmed through various characterization techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography (Titi et al., 2020).
Antimicrobial and Antitumor Activities
Novel pyrazolone derivatives attached to a pyrimidine moiety have been developed, displaying promising anti-inflammatory, analgesic, and antipyretic activities. These compounds, through structural modifications, exhibit activities nearly similar to standard drugs (Antre et al., 2011). Another study focused on the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their biological activity. The synthesized compounds demonstrated selective cytotoxicity to cancer cells, with some showing potent antiproliferative activity against various cancer cell lines (Nagaraju et al., 2020).
Analgesic Activity
Research on 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones and 5-amino-6-(2-hydroxyphenyl)pyrimidin-4(3H)-ones synthesized from nitrocoumarins showed superior analgesic activity compared to aminopyrine, highlighting the therapeutic potential of these compounds in pain management (Takagi et al., 1987).
Anticancer Activity
Some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. These compounds revealed significant antitumor activity, especially the 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, which displayed potent inhibitory activity (Abdellatif et al., 2014).
Future Directions
properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c20-6-5-18-13-12(7-16-18)14(21)17(9-15-13)8-10-1-3-11(4-2-10)19(22)23/h1-4,7,9,20H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCIDJKOIHNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
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